4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane

Catalog No.
S2671107
CAS No.
2246378-88-9
M.F
C18H27BO4
M. Wt
318.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-y...

CAS Number

2246378-88-9

Product Name

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane

Molecular Formula

C18H27BO4

Molecular Weight

318.22

InChI

InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)14-8-10-15(11-9-14)21-13-16-7-5-6-12-20-16/h8-11,16H,5-7,12-13H2,1-4H3

InChI Key

IPXRPRMFCGDANY-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCCO3

Solubility

not available

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane is an organic compound characterized by its complex structure, which includes a dioxaborolane ring and a tetrahydro-2H-pyran moiety. Its molecular formula is C17H25BO, and it has a molecular weight of approximately 276.3 g/mol. The compound has been noted for its potential utility in various chemical applications due to its unique structural features that allow for specific interactions in biological systems and synthetic pathways .

The compound's reactivity primarily stems from the dioxaborolane functional group, which can undergo hydrolysis to form boronic acids. Additionally, it can participate in various nucleophilic substitution reactions due to the presence of the tetrahydro-2H-pyran group. These reactions are significant in organic synthesis, particularly in the formation of carbon-boron bonds which are crucial for constructing complex organic molecules .

Synthesis of 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane can be achieved through several methods:

  • Boronate Ester Formation: Reacting boronic acid derivatives with alcohols or phenols under acidic conditions.
  • Functionalization of Tetrahydro-2H-pyran: Utilizing alkylation or acylation methods to introduce the tetrahydro-2H-pyran moiety onto the dioxaborolane framework.
  • Coupling Reactions: Employing cross-coupling techniques such as Suzuki-Miyaura coupling to form carbon-boron bonds with aryl halides or other electrophiles .

The applications of 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane span several fields:

  • Organic Synthesis: As a building block in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potential use in drug development due to its unique structural properties.
  • Material Science: Exploration in polymer chemistry for creating new materials with specific properties .

Interaction studies involving 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane may focus on its binding affinity with various biological targets. Preliminary studies suggest that the compound could interact with enzymes or receptors involved in metabolic pathways due to its structural similarity to known substrates or inhibitors. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazoleContains a tetrahydro moiety and a pyrazole ring0.81
3-Methoxy-2-(tetrahydro-2H-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-dioxaborolan)benzonitrileSimilar dioxaborolane structure with different substituents0.95
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-dioxaborolan) -1H-pyrazoleIncorporates a cyclohexyl group instead of tetrahydropyran0.90

Dates

Modify: 2024-04-14

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